N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHQWYMXQVAOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172604 | |
| Record name | N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-09-2 | |
| Record name | N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic compound with significant biological activity. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS, with a molecular weight of 253.34 g/mol. Its structure includes a benzothiazole moiety substituted with a fluorine atom and a dimethylated propanediamine side chain, which may contribute to its biological properties.
Biological Activity Overview
Benzothiazole derivatives have been reported to exhibit various biological activities, including:
- Antiviral Activity : Some benzothiazole compounds have shown effectiveness against HIV-1 by inhibiting the virus's protease activity .
- Antitumor Properties : Research indicates that certain benzothiazoles possess antitumor effects, potentially through apoptosis induction in cancer cells .
- Anti-inflammatory Effects : These compounds have also been noted for their analgesic and anti-inflammatory properties .
- Antimicrobial Activity : Benzothiazoles have demonstrated antifungal and antibacterial activities against various pathogens .
Antiviral Activity
A study highlighted the potential of benzothiazole derivatives in inhibiting HIV replication. The mechanism involves the inhibition of viral proteases, which are crucial for viral maturation and replication. This suggests that this compound may also share similar antiviral properties due to its structural similarity to other active benzothiazole derivatives .
Antitumor Effects
In vitro studies have shown that certain benzothiazole derivatives can induce cell death in cancer cell lines. For instance, compounds similar to this compound were tested against various cancer types, revealing significant cytotoxicity and potential for further development as anticancer agents .
Antimicrobial Studies
Research has demonstrated that benzothiazoles can exhibit significant antimicrobial activity. A specific study found that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
The unique structural characteristics of N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine suggest significant potential in drug development:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. The benzothiazole structure is known to enhance interactions with biological targets, suggesting its potential as an anticancer agent .
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of other complex organic molecules. Its reactivity due to the dimethylamino groups allows it to participate in various nucleophilic substitution reactions under appropriate conditions (e.g., using solvents like ethanol or methanol and bases such as sodium hydroxide) to create more complex structures.
Biological Interaction Studies
Research into the interactions of this compound with biological macromolecules is crucial for understanding its mechanism of action. Binding assays with proteins, such as bovine serum albumin, have indicated significant binding affinities for similar compounds, which could translate into therapeutic applications.
Comparison with Similar Compounds
N'-(6-Bromo-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine
- Structure : Bromine replaces fluorine at position 5.
- Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce ring polarization but increase steric bulk. This may affect binding interactions in biological systems.
- Synthesis : Prepared similarly via brominated benzothiazole intermediates .
- Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
N'-(4-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine
- Structure : Chlorine at position 4 instead of fluorine at position 6.
Variations in the Amine Side Chain
N'-(6-Fluoro-1,3-Benzothiazol-2-yl)-N,N-Diethylpropane-1,3-Diamine
- Structure : Ethyl groups replace methyl groups on the propane-1,3-diamine.
- Impact : Increased lipophilicity may enhance membrane permeability but reduce solubility.
N'-(6-Fluoro-1,3-Benzothiazol-2-yl)-N-Methylpropane-1,3-Diamine
- Structure : One methyl group instead of two on the terminal nitrogen.
Comparative Data Table
Research Findings and Functional Comparisons
- Antimicrobial Activity: Derivatives with fluorine or bromine substituents exhibit superior activity against Gram-positive bacteria compared to non-halogenated analogs, likely due to improved target binding .
- Synthetic Yields : Fluorinated derivatives show lower yields (~45–60%) compared to brominated analogs (~70–80%), attributed to fluorine’s reactivity during substitution steps .
- Computational Studies : Density functional theory (DFT) analyses reveal that electron-withdrawing substituents (e.g., 6-F) lower the HOMO-LUMO gap of benzothiazole derivatives, enhancing their electrophilic character .
Notes and Considerations
Stability : Fluorinated benzothiazoles are sensitive to light and moisture, requiring storage under inert conditions .
Biological Applications: The dimethylpropane-1,3-diamine moiety facilitates metal coordination, making these compounds candidates for catalytic or diagnostic applications .
Synthetic Challenges : Achieving regioselective substitution on the benzothiazole ring remains a hurdle; microwave-assisted synthesis has been proposed to improve efficiency .
Preparation Methods
Synthetic Route Overview
N,N-Dimethylpropane-1,3-diamine is a crucial intermediate for the target compound. Its preparation is well-documented and typically involves the catalytic hydrogenation of acrylonitrile derivatives in the presence of dimethylamine.
- Starting Materials: Acrylonitrile and dimethylamine
- Catalysts: Nickel-based catalysts (e.g., Raney nickel), cobalt, or other transition metal catalysts
- Conditions: Hydrogenation under elevated pressure and temperature in a suitable solvent (e.g., ethanol or aqueous medium)
- Process: Acrylonitrile undergoes nucleophilic addition with dimethylamine followed by catalytic hydrogenation of the nitrile group to yield N,N-dimethylpropane-1,3-diamine.
Detailed Procedure (Based on CN113620813B Patent)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix acrylonitrile with dimethylamine in solvent | Room temperature, stirring | Formation of intermediate aminopropanenitrile |
| 2 | Catalytic hydrogenation of intermediate | Hydrogen pressure (e.g., 1-5 MPa), 80-120°C | Use of nickel catalyst preferred |
| 3 | Separation and purification of product | Filtration, distillation | Removal of catalyst and impurities |
- The process yields a high-purity N,N-dimethylpropane-1,3-diamine suitable for further functionalization.
- The reaction avoids harsh reagents and uses relatively mild conditions, favoring industrial scalability.
Preparation of 6-Fluoro-1,3-benzothiazol-2-yl Intermediate
Benzothiazole Core Synthesis
The 1,3-benzothiazole ring is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid derivatives or their equivalents.
- Starting Materials: 2-Amino-4-fluorothiophenol (for 6-fluoro substitution)
- Cyclization Agents: Carbon disulfide, halogenated carboxylic acids, or aldehydes
- Conditions: Acidic or basic medium, heating to promote ring closure
Fluorination Considerations
- The 6-fluoro substituent is introduced either by using fluorinated starting materials or via selective fluorination post-ring formation.
- Fluorine substitution enhances the compound's chemical stability and biological activity.
Coupling to Form N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Coupling Strategy
The key step is the formation of the bond between the benzothiazole moiety (at the 2-position) and the dimethylpropane-1,3-diamine side chain.
- Method: Nucleophilic substitution or amide bond formation depending on functional groups present.
- Typical Approach: Halogenated benzothiazole (e.g., 2-chlorobenzothiazole) reacts with N,N-dimethylpropane-1,3-diamine under basic conditions.
- Catalysts/Conditions: Use of bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reaction Parameters
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMSO, or ethanol | Solubilizes reactants, influences rate |
| Temperature | 60–120 °C | Higher temp increases reaction rate |
| Reaction Time | 4–24 hours | Longer time ensures completion |
| Base | K2CO3, NaH | Deprotonates amine, facilitates nucleophilic attack |
| Molar Ratio | 1:1 to 1:1.5 (benzothiazole:amine) | Excess amine can drive reaction forward |
- After coupling, the product is purified by crystallization or chromatography.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | N,N-Dimethylpropane-1,3-diamine | Acrylonitrile + dimethylamine, Ni catalyst, H2 | High yield of diamine via hydrogenation |
| 2 | 6-Fluoro-1,3-benzothiazole core | 2-Amino-4-fluorothiophenol, cyclization agents | Formation of fluorinated benzothiazole ring |
| 3 | This compound | 2-Halobenzothiazole + N,N-dimethylpropane-1,3-diamine, base, solvent | Coupling via nucleophilic substitution |
Research Findings and Considerations
- The hydrogenation method for N,N-dimethylpropane-1,3-diamine is efficient and scalable, with catalysts like Raney nickel providing good selectivity and yield.
- The fluorinated benzothiazole synthesis requires careful control of substitution patterns to ensure regioselectivity.
- Coupling reactions benefit from polar aprotic solvents and mild bases to avoid side reactions.
- Purification steps such as recrystallization and chromatography are essential to obtain analytically pure final compounds.
- The described methods avoid hazardous reagents and are compatible with industrial production.
Q & A
Q. What are the optimized synthetic routes for N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is to react 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylpropane-1,3-diamine derivatives under reflux conditions. For example:
- Step 1: Activate the benzothiazole ring by introducing a leaving group (e.g., bromine or chlorine) at the 2-position.
- Step 2: React with N,N-dimethylpropane-1,3-diamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
- Step 3: Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/water mixtures .
Key challenges include controlling regioselectivity and minimizing side reactions with the dimethylamino group.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- X-ray Crystallography: Single crystals are grown via slow evaporation (e.g., ethanol or methanol). Diffraction data collected at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL software. Hydrogen-bonding networks (e.g., N–H⋯N/F interactions) are analyzed using Mercury or OLEX2 .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., fluorine coupling in the benzothiazole ring at δ ~7.5–8.5 ppm for ¹H).
- IR: Confirm secondary amine stretches (N–H) at ~3300 cm⁻¹ and C–F vibrations at ~1250 cm⁻¹ .
Advanced Research Questions
Q. What computational methods are used to study electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis sets are employed to calculate:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential (ESP) maps for nucleophilic/electrophilic site identification.
- Transition-state geometries for reactions like nucleophilic aromatic substitution .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO environments using AMBER or GROMACS to study conformational stability .
Q. How does this compound interact with biological targets, and what assays validate its activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine/threonine kinases (e.g., PIM1) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for 5-HT₂A receptors) measure binding affinity (Kᵢ) .
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli via broth microdilution (CLSI guidelines) .
Q. What challenges arise in crystallizing this compound, and how are hydrogen-bonding patterns resolved?
Methodological Answer:
- Crystallization Challenges: The compound’s flexibility (due to the propane-diamine chain) and fluorine’s electron-withdrawing effects often lead to poor crystal growth. Solutions include:
- Using mixed solvents (e.g., dichloromethane/hexane) for slow nucleation.
- Seeding with structurally similar compounds .
- Hydrogen-Bond Analysis: Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions. Non-classical bonds (C–H⋯F/N) are validated using Hirshfeld surface analysis in CrystalExplorer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
